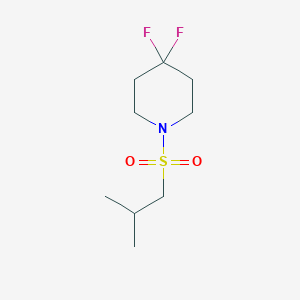

4,4-Difluoro-1-(isobutylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

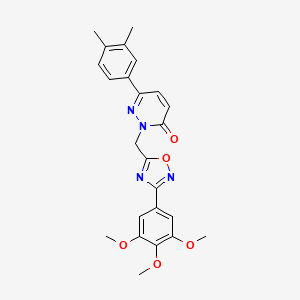

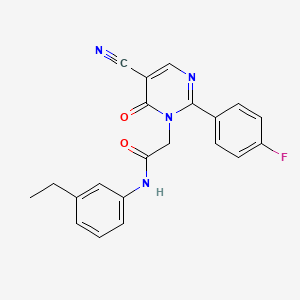

4,4-Difluoro-1-(isobutylsulfonyl)piperidine, commonly known as DIPL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. DIPL has been synthesized using various methods, and its mechanism of action has been extensively studied.

科学的研究の応用

Glycosylation Processes

The combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) is highlighted for its efficacy in activating thioglycosides, leading to the formation of diverse glycosidic linkages. This metal-free thiophile efficiently works with both armed and disarmed thioglycosides, transforming them into glycosides upon treatment with alcohols. The process demonstrates good yield and selectivity, indicating the potential utility of related piperidine compounds in complex glycosylation reactions (Crich & Smith, 2001).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with research focusing on the adsorption and inhibition effects of specific piperidine compounds. Quantum chemical calculations and molecular dynamics simulations have provided insights into their efficacy, showcasing the potential of piperidine structures in protecting metals from corrosion, which could be an area where 4,4-Difluoro-1-(isobutylsulfonyl)piperidine might find application (Kaya et al., 2016).

Thrombin Inhibition

The synthesis and examination of stereoisomers of piperidine compounds have revealed significant variations in their inhibitory effects on thrombin, depending on the stereo-configuration of the piperidine portion. This suggests the potential of structurally related piperidine compounds, such as 4,4-Difluoro-1-(isobutylsulfonyl)piperidine, in developing potent inhibitors for therapeutic purposes (Okamoto et al., 1981).

Fluorine-Containing Heterocycles Synthesis

The unexpected formation of tetrasubstituted 2,3-dihydrofurans from reactions involving beta-keto polyfluoroalkanesulfones and aromatic aldehydes, catalyzed by piperidine, indicates the role piperidine structures can play in the synthesis of fluorine-containing compounds. This process provides an efficient method for the stereoselective synthesis of such compounds, potentially including those related to 4,4-Difluoro-1-(isobutylsulfonyl)piperidine (Xing & Zhu, 2004).

特性

IUPAC Name |

4,4-difluoro-1-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO2S/c1-8(2)7-15(13,14)12-5-3-9(10,11)4-6-12/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTWOJKOHXVLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-(isobutylsulfonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)

![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2513099.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)

![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)

![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)